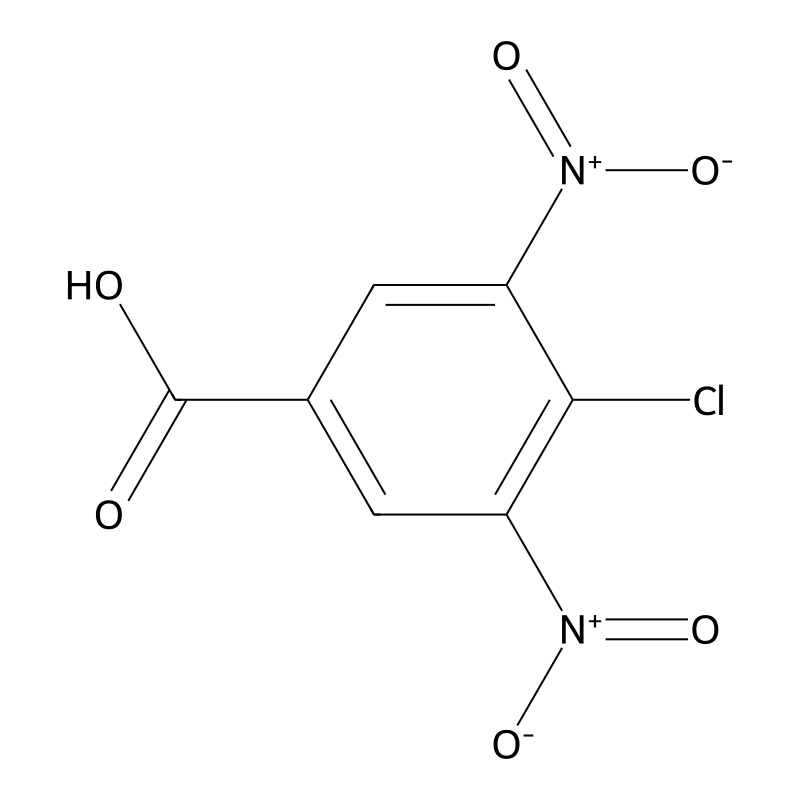

4-Chloro-3,5-dinitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

4-Chloro-3,5-dinitrobenzoic acid (CDNB) finds application as a starting material for the synthesis of various organic compounds. Its reactive nitro groups can be readily substituted with different functional groups through nucleophilic aromatic substitution reactions, allowing for the creation of diverse molecules with specific properties. For instance, CDNB serves as a precursor in the synthesis of pharmaceuticals, dyes, and other functional materials.

Enzyme Substrate:

CDNB plays a crucial role in enzymatic studies as a substrate for specific enzymes. Certain bacterial strains like Pseudomonas sp. harbor enzymes like chlorobenzoate dehalogenase that can break down CDNB. By measuring the rate of CDNB degradation, researchers can assess the activity and characteristics of these enzymes, providing insights into their mechanisms and potential applications in bioremediation and other fields.

4-Chloro-3,5-dinitrobenzoic acid is a chlorinated aromatic compound with the molecular formula CHClNO and a molecular weight of 246.56 g/mol. It appears as a pale yellow to yellow crystalline solid, with a melting point ranging from 154.0°C to 166.0°C . This compound is slightly soluble in water, with a solubility of approximately 2.5 g/L at 25°C . The compound exhibits an acid-base equilibrium, which influences its solubility and reactivity in different pH environments .

4-Chloro-3,5-dinitrobenzoic acid undergoes nucleophilic substitution reactions, particularly in alkaline conditions where it reacts with hydroxyl ions. The reaction typically involves the formation of a transient σ-complex intermediate, leading to the substitution of the chlorine atom . Kinetic studies have shown that the bimolecular rate constant for this reaction is approximately 5.92 Ms at room temperature . The compound also displays changes in its absorption spectrum based on pH, indicating its versatile chemical behavior under varying conditions .

The biological activity of 4-chloro-3,5-dinitrobenzoic acid has been studied primarily through cytotoxicity assays. It has been found to exhibit lethal effects on organisms such as Tetrahymena pyriformis, with a median effective concentration (EC50) of approximately 104.47 µM in buffered solutions . The compound's toxicity is enhanced when subjected to ultraviolet irradiation, suggesting that photoproducts may contribute to its cytotoxic effects .

Synthesis of 4-chloro-3,5-dinitrobenzoic acid can be achieved through various methods involving chlorination and nitration of benzoic acid derivatives. One common approach involves the nitration of 4-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids, followed by careful isolation and purification steps to yield the desired dinitro product . This method allows for the selective introduction of nitro groups at the ortho and para positions relative to the carboxylic acid functional group.

4-Chloro-3,5-dinitrobenzoic acid is utilized in several applications, including:

- Chemical Research: As a model compound for studying structure-reactivity relationships among aromatic nitro compounds.

- Biochemical Studies: In the modification of proteins such as plastocyanin, where it serves as a reagent for introducing specific functional groups .

- Environmental Studies: Due to its toxicological properties, it is used in research focused on pollutant degradation and wastewater treatment methods.

Interaction studies involving 4-chloro-3,5-dinitrobenzoic acid have primarily focused on its reactivity with nucleophiles in aqueous solutions. Kinetic analyses have demonstrated that the compound reacts readily with hydroxyl ions under alkaline conditions, leading to significant changes in its chemical structure and properties . These studies are crucial for understanding how this compound behaves in environmental contexts and its potential impacts on living organisms.

Several compounds share structural characteristics with 4-chloro-3,5-dinitrobenzoic acid. Here are some similar compounds along with a brief comparison:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Nitrobenzoic Acid | CHNO | Lacks chlorine; used in dye synthesis. |

| 4-Nitrobenzoic Acid | CHNO | Similar structure; used as an intermediate in organic synthesis. |

| 2,4-Dinitrobenzoic Acid | CHNO | Contains two nitro groups; more polar than 4-chloro-3,5-dinitrobenzoic acid. |

Uniqueness: What sets 4-chloro-3,5-dinitrobenzoic acid apart from these compounds is its unique combination of chlorine and dinitro groups, which significantly influences its reactivity and biological activity compared to other nitroaromatic compounds.

This detailed overview provides insights into the properties, reactions, and applications of 4-chloro-3,5-dinitrobenzoic acid while highlighting its significance within chemical research and environmental studies.

Hydroxyl Radical-Mediated Photodegradation Kinetics

The photodegradation of 4-Chloro-3,5-dinitrobenzoic acid via hydroxyl radical attack represents a critical pathway for environmental remediation of this nitroaromatic compound [5]. Research has demonstrated that hydroxyl radicals react with 4-Chloro-3,5-dinitrobenzoic acid through electrophilic mechanisms, with the compound exhibiting limited direct photolysis under ultraviolet irradiation alone [5] [11]. The quantum efficiency of 4-Chloro-3,5-dinitrobenzoic acid disappearance under polychromatic ultraviolet irradiation is remarkably low at 1.7 × 10⁻⁴, indicating that direct photolytic degradation is not the predominant removal mechanism [6].

Kinetic studies reveal that the rate constant for hydroxyl radical reaction with 4-Chloro-3,5-dinitrobenzoic acid follows established structure-reactivity relationships for nitroaromatic compounds [18]. The presence of electron-withdrawing nitro groups significantly reduces the reactivity compared to unsubstituted aromatic compounds, with rate constants typically ranging from 0.33 to 8.6 × 10⁹ M⁻¹s⁻¹ for various nitroaromatic substrates [18]. The Hammett equation analysis indicates a reaction constant of -0.60, confirming the electrophilic nature of hydroxyl radical attack on these substrates [18].

Temperature effects on photodegradation kinetics show that increased temperatures enhance the degradation rate when water is the primary photon absorber [26]. The fundamental mechanism involves the generation of hydroxyl radicals through water photolysis at 185 nanometers, followed by subsequent attack on the aromatic ring system [26]. The degradation follows pseudo-first-order kinetics under typical environmental conditions, with rate constants dependent on hydroxyl radical concentration and solution matrix composition [5].

Table 1: Physicochemical Properties Affecting Photodegradation Kinetics

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Water solubility | 2.5 g/L | 25 | [6] |

| Acid dissociation constant (Ka) | 2.36 × 10⁻³ | 25 | [6] |

| Enthalpy of solution | 23.2 ± 2.5 kJ/mol | Variable | [6] |

| Quantum efficiency (UV) | 1.7 × 10⁻⁴ | 25 | [6] |

The compound exhibits pH-dependent behavior that significantly influences photodegradation kinetics [6]. Under acidic conditions (pH < 3), the molecular form predominates, while at higher pH values, the anionic form becomes increasingly prevalent due to the compound's relatively low acid dissociation constant [6]. This pH dependence affects both the absorption characteristics and the susceptibility to hydroxyl radical attack [5].

Advanced Oxidation Processes for Aquatic Systems

Advanced oxidation processes have demonstrated exceptional efficiency for the treatment of 4-Chloro-3,5-dinitrobenzoic acid in aquatic systems [5] [11]. The ultraviolet/hydrogen peroxide process represents the most extensively studied technique, with optimal hydrogen peroxide concentrations being determinable through simplified kinetic models [11]. Research indicates that the ratio of optimal hydrogen peroxide concentration to initial substrate concentration can be predicted using mathematical expressions containing key reaction parameters [11].

Vacuum ultraviolet photolysis at 185 nanometers and 172 nanometers wavelengths provides an alternative approach that eliminates the need for chemical additions [5] [22]. The 185 nanometer process generates hydroxyl radicals directly from water photolysis, while the 172 nanometer xenon excimer lamp process offers enhanced photon energy for bond dissociation [24] [25]. Vacuum ultraviolet treatment at 172 nanometers has proven particularly effective for nitroaromatic compounds, with studies showing efficient degradation of nitrobenzene and related structures [24].

The ultraviolet/hydrogen peroxide process efficiency depends critically on the spectral distribution of the irradiation source and the absorption characteristics of both hydrogen peroxide and the target compound [11]. Polychromatic radiation sources require complex mathematical models to predict optimal conditions, whereas monochromatic sources allow for simpler calculations [11]. Light intensity effects demonstrate that increasing power from 17 watts to 24 watts significantly enhances degradation rates, with higher intensity sources producing more excited molecules and hydroxyl radicals [8].

Table 2: Advanced Oxidation Process Performance Data

| Process Type | Wavelength (nm) | Degradation Efficiency | Treatment Time | Reference |

|---|---|---|---|---|

| UV/H₂O₂ | 254 | >95% | 30-60 min | [5] |

| Vacuum UV | 185 | Complete mineralization | 2-3 hours | [5] |

| Vacuum UV | 172 | >90% | 60 min | [24] |

| Direct UV | 254 | <4% | 2-3 hours | [15] |

The presence of dissolved oxygen significantly influences process efficiency, with oxygen serving both as a hydroxyl radical scavenger and as a source of secondary oxidants [9]. Ionic strength effects follow Debye-Hückel theory predictions, with increasing ionic strength generally reducing reaction rates due to electrostatic interactions [6]. Natural organic matter and inorganic anions can inhibit the process by competing for hydroxyl radicals, necessitating higher oxidant doses in real water matrices [22].

Photo-Fenton processes represent an additional advanced oxidation option, utilizing iron catalysts to enhance hydroxyl radical production [9]. These processes show particular promise for treating complex matrices containing multiple contaminants, although pH control becomes critical for optimal performance [9]. The combination of ultraviolet irradiation with ozone generated through vacuum ultraviolet photolysis offers synergistic effects for enhanced contaminant removal [23].

Byproduct Identification and Toxicity Escalation

The photodegradation of 4-Chloro-3,5-dinitrobenzoic acid generates a complex mixture of intermediate and final products that exhibit varying toxicological properties [6] [15]. Chloride ion production occurs stoichiometrically with substrate depletion, indicating rapid carbon-chlorine bond cleavage during the initial degradation stages [5] [15]. This dechlorination process represents a critical detoxification step, as organochlorine compounds typically exhibit higher environmental persistence and toxicity [16].

Nitrogen-containing byproducts include both nitrite and nitrate ions, with the distribution being highly dependent on the specific advanced oxidation process employed [5]. Vacuum ultraviolet processes produce different nitrogen product ratios compared to ultraviolet/hydrogen peroxide systems due to the formation of primary reducing intermediates during water photolysis [5]. Nitrate formation generally predominates under oxidizing conditions, with nearly stoichiometric conversion of organic nitrogen to nitrate observed in most studies [15].

Organic intermediate products identified include formic acid, oxalic acid, and phenolic derivatives [6] [15]. These intermediates typically reach maximum concentrations before complete substrate depletion and subsequently undergo further oxidation to carbon dioxide [15]. The formation of phenolic compounds is particularly significant from a toxicological perspective, as these substances often exhibit higher acute toxicity than the parent compound [6].

Table 3: Major Byproducts and Formation Patterns

| Byproduct Category | Specific Compounds | Formation Timing | Toxicity Trend | Reference |

|---|---|---|---|---|

| Inorganic ions | Chloride, nitrate, nitrite | Early stage | Reduced toxicity | [5] [15] |

| Organic acids | Formic acid, oxalic acid | Mid-stage | Variable toxicity | [15] |

| Phenolic compounds | 4-hydroxy-3,5-dinitrobenzoate | Early stage | Increased toxicity | [6] |

| Final products | Carbon dioxide, water | Late stage | Non-toxic | [15] |

Cytotoxicity studies using Tetrahymena pyriformis demonstrate that ultraviolet irradiation of 4-Chloro-3,5-dinitrobenzoic acid solutions leads to increased toxicity compared to the parent compound [6]. The median effective concentration for growth inhibition was determined to be 104.47 micromolar for the parent compound, while irradiated solutions showed enhanced toxic effects [6]. This toxicity escalation suggests the formation of intermediate products with higher cytotoxic potential than the original substrate [6].

Morphological changes in test organisms exposed to photodegradation products include the formation of electron-dense granules, which represent a stress response mechanism [6]. These granules appear to be involved in binding toxic substances, suggesting an adaptive response to chemical stress [6]. The observation of such morphological changes provides evidence for the biological activity of degradation intermediates [6].

Carbon and nitrogen mass balance analyses indicate that trace organic intermediates may persist even after complete substrate depletion, emphasizing the importance of extending treatment until complete mineralization is achieved [6] [15]. Dissolved organic carbon measurements confirm that complete mineralization requires significantly longer treatment times than substrate removal alone [15]. This finding has critical implications for water treatment applications, where incomplete mineralization may result in the discharge of potentially toxic intermediate compounds [6].

Reductive dehalogenation represents a critical biochemical process for the degradation of 4-chloro-3,5-dinitrobenzoic acid through the enzymatic removal of chlorine substituents. Pseudomonas species have demonstrated remarkable capabilities in performing reductive dehalogenation of chlorinated aromatic compounds, including 4-chloro-3,5-dinitrobenzoic acid [1] [2].

The mechanism of reductive dehalogenation in Pseudomonas species involves specialized reductive dehalogenase enzymes that catalyze the replacement of chlorine atoms with hydrogen atoms through an electron transfer process. These enzymes are predominantly membrane-bound proteins located on the periplasmic side of the cytoplasmic membrane and contain essential cofactors including cobalamin (vitamin B12) and iron-sulfur clusters [3] [4]. The general reaction catalyzed by these enzymes follows the stoichiometry: R-Cl + 2e⁻ + 2H⁺ → R-H + Cl⁻ [3].

Cytochrome P-450 complexes in Pseudomonas species, particularly Pseudomonas putida, serve as primary catalysts for reductive dehalogenation of polychlorinated compounds. These complexes contain iron(II)porphyrin bound to the cytochrome P-450 system, though the rate of dehalogenation can be limited by the movement of halogenated compounds across the bacterial membrane and diffusion to the active iron center [2] [5].

Research has demonstrated that Pseudomonas species can utilize 4-chloro-3,5-dinitrobenzoic acid as both an electron acceptor and a substrate for degradation. The compound undergoes sequential dechlorination with stoichiometric release of chloride ions, indicating complete removal of the chlorine substituent [6] [7]. Studies have shown that the substrate experiences 13 to 45 percent dechlorination in sewage environments, with single isolates of Pseudomonas achieving 13 to 20 percent dechlorination within 20 days [8].

The enzymatic mechanism involves a long-range electron transfer process where the substrate does not require direct contact with the cobalt center of the enzyme. Instead, the reductive dehalogenase facilitates electron transfer through its iron-sulfur clusters, enabling the reduction of the carbon-chlorine bond and subsequent elimination of the chloride ion [4]. This mechanism represents a unique mode of vitamin B12-dependent biochemistry that differs from other cobalamin-dependent reactions.

Environmental significance of reductive dehalogenation by Pseudomonas species extends to natural attenuation processes in contaminated environments. These bacteria can persist in both aerobic and anaerobic conditions, making them valuable for bioremediation applications. The ability to couple reductive dehalogenation with energy conservation through organohalide respiration provides these organisms with a metabolic advantage in environments containing chlorinated pollutants [9].

Role of Glutathione Transferases in Biotransformation

Glutathione transferases constitute a superfamily of enzymes that play fundamental roles in the biotransformation of 4-chloro-3,5-dinitrobenzoic acid through conjugation reactions with glutathione. These enzymes catalyze the nucleophilic addition of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine) to electrophilic centers in xenobiotic compounds, facilitating their detoxification and elimination [10] [11].

The catalytic mechanism of glutathione transferases involves the activation of glutathione through the formation of a thiolate anion (GS⁻) at the enzyme's active site. In most glutathione transferases, this activation is accomplished by a tyrosine residue positioned at hydrogen-bonding distance from the sulfur atom of glutathione. The thiolate anion then performs a nucleophilic attack on the electrophilic substrate, forming a glutathione-substrate conjugate [12] [13].

Structural characteristics of glutathione transferases include two distinct domains: an N-terminal domain adopting a thioredoxin fold and a C-terminal domain with an all-helical structure. The active site is located at the interface between these domains, with the glutathione binding site (G-site) accommodating the glutathione substrate and the hydrophobic binding site (H-site) accommodating the electrophilic substrate [14] [13].

Multiple classes of glutathione transferases participate in the biotransformation of 4-chloro-3,5-dinitrobenzoic acid, including Alpha, Mu, Pi, and Theta classes. Each class exhibits distinct substrate specificities and kinetic properties. Alpha-class enzymes demonstrate high activity toward electrophilic compounds, Mu-class enzymes show specificity for carcinogens and environmental pollutants, while Pi-class enzymes are particularly effective against xenobiotics and pharmaceutical compounds [11] [15].

The biotransformation process results in the formation of glutathione conjugates that are more water-soluble and less toxic than the parent compound. These conjugates undergo further metabolism through the mercapturic acid pathway, involving sequential enzymatic modifications by gamma-glutamyltransferase, cysteinylglycine dipeptidase, and N-acetyltransferase, ultimately producing N-acetylcysteine conjugates that can be excreted from the cell [16] [14].

Kinetic analysis reveals that glutathione transferases follow a random sequential mechanism, although in practice, glutathione typically binds first due to its high intracellular concentration. The formation of the glutathione-enzyme complex creates a catalytically competent species capable of efficiently capturing reactive intermediates. The enzymatic reaction exhibits cooperative behavior, with some isoforms displaying negative cooperativity that may serve regulatory functions [17] [18].

Physiological significance of glutathione transferases extends beyond detoxification to include roles in cellular signaling, stress response, and regulation of metabolic pathways. These enzymes contribute to cellular protection against oxidative stress by conjugating products of lipid peroxidation and serving as glutathione peroxidases for organic hydroperoxides [10] [15].

Metabolic Networks in Lakewater Microbial Consortia

Lakewater microbial consortia represent complex ecological systems where multiple microorganisms collaborate in the degradation of 4-chloro-3,5-dinitrobenzoic acid through intricate metabolic networks. These consortia demonstrate enhanced degradation efficiency compared to single-organism systems due to synergistic interactions and complementary metabolic capabilities [19] [20].

The community structure of lakewater microbial consortia typically includes diverse bacterial phyla such as Pseudomonadota, Bacteroidota, Planctomycetota, and Verrucomicrobiota, along with archaeal representatives from Halobacteriota and Thermoplasmatota. Within these communities, Pseudomonas species often serve as key players in the initial degradation steps, while other community members contribute to downstream metabolic processes [21] [22].

Metabolic interdependencies within these consortia create stable networks where organisms exchange metabolites, cofactors, and signaling molecules. The degradation of 4-chloro-3,5-dinitrobenzoic acid involves multiple enzymatic steps that may be distributed among different community members, creating a division of metabolic labor that enhances overall efficiency. Primary degraders initiate the transformation process, while secondary degraders metabolize intermediate products, preventing the accumulation of potentially toxic intermediates [23] [24].

Syntrophic relationships are established through the exchange of hydrogen, formate, acetate, and other metabolites between community members. These relationships are particularly important in the degradation of recalcitrant compounds like 4-chloro-3,5-dinitrobenzoic acid, where the thermodynamics of individual degradation steps may be unfavorable without the removal of products by syntrophic partners [24].

The metabolic network architecture encompasses both aerobic and anaerobic pathways, allowing the consortia to function under varying redox conditions. Aerobic degradation pathways involve oxygenases and monooxygenases that incorporate molecular oxygen into the substrate, while anaerobic pathways utilize alternative electron acceptors such as nitrate, sulfate, or the organic compounds themselves [25] [26].

Functional redundancy within the consortia provides metabolic robustness and resilience to environmental perturbations. Multiple species may possess similar enzymatic capabilities, ensuring that degradation can continue even if individual community members are inhibited or eliminated. This redundancy also allows for adaptation to varying substrate concentrations and environmental conditions [20] [23].

Amino acid auxotrophies create additional interdependencies that strengthen community cohesion and influence species composition. Many community members are auxotrophic for essential amino acids and depend on other members for their synthesis. This metabolic coupling promotes cooperation and prevents the dominance of any single species [23] [24].

Horizontal gene transfer within microbial consortia facilitates the spread of catabolic genes encoding enzymes for 4-chloro-3,5-dinitrobenzoic acid degradation. This process allows for the rapid acquisition of new metabolic capabilities and adaptation to changing environmental conditions. The transfer of plasmids carrying degradation genes has been documented in various environmental settings [25].

Spatial organization within biofilms and aggregates influences the efficiency of metabolic networks. The physical proximity of complementary organisms enhances metabolite exchange and reduces diffusion limitations. Gradient formation within these structures creates microenvironments that support different metabolic processes simultaneously [19] [27].

Quorum sensing and other cell-to-cell signaling mechanisms coordinate the activities of community members and regulate the expression of catabolic enzymes. These signaling systems ensure that degradation pathways are activated in response to substrate availability and community composition changes [20].

Environmental factors such as temperature, pH, oxygen availability, and nutrient concentrations significantly influence the structure and function of lakewater microbial consortia. These factors affect enzyme activities, community composition, and metabolic flux through degradation pathways. Understanding these relationships is crucial for predicting the fate of 4-chloro-3,5-dinitrobenzoic acid in natural aquatic systems [19] [28].

| Pathway Component | Organism/System | Mechanism | Key Findings | Environmental Significance |

|---|---|---|---|---|

| Reductive Dehalogenation | Pseudomonas species | Electron transfer via iron-sulfur clusters | Removes chlorine substituents from aromatic compounds | Bioremediation of halogenated pollutants |

| Glutathione Transferase Activity | Various bacterial species | Glutathione conjugation reactions | Detoxifies electrophilic compounds via GSH conjugation | Cellular protection from toxic compounds |

| Pseudomonas Degradation | Pseudomonas putida, P. stutzeri | Oxidative and reductive pathways | Degrades chlorinated aromatics as sole carbon source | Natural attenuation of contaminants |

| Microbial Consortium Activity | Lake water microbial communities | Syntrophic metabolic interactions | Enhanced degradation through community cooperation | Ecosystem-level biodegradation |

| Enzyme Characteristics | Cytochrome P-450, Dehalogenases | Cobalamin-dependent reactions | Membrane-bound enzymes with specific cofactors | Enzymatic basis for biotransformation |

| Metabolic Network Features | Lakewater consortia | Metabolite exchange networks | Complex metabolic interdependencies | Community-level metabolic resilience |

| Biotransformation Products | Chloride, Nitrite release | Hydrolytic and oxidative processes | Stoichiometric release of inorganic products | Conversion to less toxic products |

| Dehalogenation Efficiency | Bacterial communities | Cooperative metabolism | Higher efficiency than single organisms | Sustainable remediation strategies |

| Enzyme Type | Cofactor Requirements | Cellular Location | Substrate Specificity | Reaction Mechanism | Physiological Role |

|---|---|---|---|---|---|

| Reductive Dehalogenase | Cobalamin (Vitamin B12), Iron-sulfur clusters | Membrane-bound (periplasmic side) | Organohalides (broad spectrum) | Reductive elimination via long-range electron transfer | Organohalide respiration |

| Glutathione S-Transferase Alpha | Glutathione (GSH) | Cytosolic | Electrophilic compounds | Nucleophilic substitution | Detoxification |

| Glutathione S-Transferase Pi | Glutathione (GSH) | Cytosolic | Xenobiotics, drugs | Conjugation reaction | Phase II metabolism |

| Glutathione S-Transferase Mu | Glutathione (GSH) | Cytosolic | Carcinogens, pollutants | Conjugation reaction | Carcinogen detoxification |

| Cytochrome P-450 | Heme, NADPH | Membrane-bound | Halogenated compounds | Hydroxylation/dehalogenation | Xenobiotic metabolism |

| Chlorobenzoate Dehalogenase | Not specified | Cytoplasmic | 4-Chlorobenzoic acid derivatives | Hydrolytic dehalogenation | Chloroaromatic degradation |

| Nitroaromatic Monooxygenase | NADH, FAD | Cytoplasmic | Nitroaromatic compounds | Oxidative denitration | Nitroaromatic degradation |

| Haloalkane Dehalogenase | Not specified | Cytoplasmic | Haloalkanes | Hydrolytic dehalogenation | Haloalkane degradation |

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant